Product packaging for 2-Phenyloxetan-3-one(Cat. No.:CAS No. 87385-78-2)

2-Phenyloxetan-3-one

Cat. No.: B3388421
CAS No.: 87385-78-2
M. Wt: 148.16 g/mol
InChI Key: YUZXDOLBTJJCDY-UHFFFAOYSA-N
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Description

2-Phenyloxetan-3-one (CAS 87385-78-2) is a chiral, non-racemic oxetane derivative with the molecular formula C9H8O2 and a molecular weight of 148.159 g/mol . Oxetanes, such as this compound, are of significant interest in modern medicinal chemistry and drug design as they are frequently used as bioisosteric replacements for common functional groups like gem-dimethyl or carbonyl groups . The incorporation of an oxetane ring into molecular scaffolds can profoundly improve key properties in drug candidates, including aqueous solubility, metabolic stability, and conformational preference . As a 2-substituted oxetan-3-one, this compound serves as a versatile and valuable synthetic intermediate or building block for the preparation of more complex, pharmaceutically relevant molecules . Researchers utilize this scaffold to explore novel chemical space in the development of protease inhibitors, enzyme substrates, and other bioactive compounds. The synthetic protocols for such compounds aim for high enantioselectivity, which is critical for biological testing . Handling this reagent requires appropriate safety precautions. It is intended for use by qualified laboratory personnel. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B3388421 2-Phenyloxetan-3-one CAS No. 87385-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyloxetan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8-6-11-9(8)7-4-2-1-3-5-7/h1-5,9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZXDOLBTJJCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87385-78-2
Record name 2-PHENYLOXETAN-3-ONE
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Synthetic Methodologies for 2 Phenyloxetan 3 One and Its Functionalized Derivatives

Cycloaddition Approaches to Oxetan-3-ones

Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of cyclic systems, including the strained oxetane (B1205548) ring. Various approaches, including transition metal-catalyzed and photochemical methods, have been developed.

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metals, particularly nickel, have been shown to catalyze cycloaddition reactions that can either form oxetane rings or use existing oxetanones as substrates to build more complex molecular architectures.

Nickel-catalyzed [2+2] cycloadditions provide an efficient pathway to fused cyclobutane frameworks. These reactions typically involve the use of a simple and inexpensive catalytic system, such as [Ni(cod)₂] and a phosphine ligand like dppf, to facilitate the reaction between π-components under mild conditions. nih.gov While often applied to ene-allenes and other unsaturated systems, the principles of nickel-catalyzed cycloadditions are foundational. nih.govresearchgate.net

In the context of oxetanones, nickel catalysis is more prominently featured in [4+2] cycloadditions where the oxetanone undergoes C-C bond activation. For instance, the reaction of 3-oxetanones with 1,3-dienes, catalyzed by nickel, leads to the formation of eight-membered oxygen-containing heterocycles. dntb.gov.ua This demonstrates the capacity of nickel catalysts to activate the strained C-C bond of the oxetane ring for further functionalization.

A notable application of nickel catalysis is the intermolecular [4+2] cycloaddition of potassium alkynyltrifluoroborates with 3-oxetanone (B52913). rsc.org This reaction, triggered by the nickel-catalyzed activation of a C-C bond in the oxetanone, results in the formation of borylated dihydropyranones. rsc.orgresearchgate.net A key advantage of this method is its complete regioselectivity, which is dictated by the trifluoroborate group, yielding a single regioisomer regardless of the other substituent on the alkyne (alkyl, vinyl, or aryl). rsc.org This method preserves the carbon-boron bond, providing a synthetic handle for subsequent cross-coupling reactions. researchgate.net

The reaction proceeds efficiently for a variety of alkynyltrifluoroborates with 3-oxetanone. Below is a table summarizing the outcomes for representative substrates.

EntryAlkyne Substituent (R)ProductYield (%)
1n-Hexyl2-Boryl-4-(n-hexyl)-5,6-dihydro-2H-pyran70
2Phenyl2-Boryl-4-phenyl-5,6-dihydro-2H-pyran75
3Cyclohexenyl2-Boryl-4-cyclohexenyl-5,6-dihydro-2H-pyran77
4SiMe₃2-Boryl-4-(trimethylsilyl)-5,6-dihydro-2H-pyran69

Table based on data from cycloaddition reactions with 3-oxetanone. rsc.org

1,3-Dipolar Cycloaddition Strategies for Spirocyclic Oxetanes

The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. frontiersin.org When 3-oxetanone is used as a substrate, this strategy provides access to novel spirocyclic scaffolds where a heterocyclic ring is fused to the oxetane core at the C3 position. researchgate.netwhiterose.ac.uk These reactions are valuable for creating diverse, three-dimensional molecules for drug discovery. whiterose.ac.uk

One common approach involves the in-situ generation of azomethine ylides from the reaction of an α-amino acid (like sarcosine (B1681465) or proline) with 3-oxetanone. These ylides are then trapped by a dipolarophile, such as N-phenylmaleimide or N-methylmaleimide, in a three-component reaction. This thermal process typically occurs at elevated temperatures (e.g., 110 °C in toluene) and can produce the desired spirocyclic oxetanes in high yields. For example, the reaction of 3-oxetanone, sarcosine, and N-phenylmaleimide affords the corresponding cycloadduct in 87% yield. whiterose.ac.uk

Amino AcidDipolarophileProductYield (%)
SarcosineN-PhenylmaleimideSpiro[oxetane-3,3'-pyrrolidine]-dione derivative87
SarcosineN-MethylmaleimideSpiro[oxetane-3,3'-pyrrolidine]-dione derivative67
ProlineN-MethylmaleimideSpiro[oxetane-3,3'-pyrrolizidine]-dione derivative90

Table summarizing thermal 1,3-dipolar cycloadditions using 3-oxetanone. whiterose.ac.uk

Photochemical Cycloaddition Pathways to Oxetanones

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a direct and widely used method for synthesizing the oxetane ring. nih.govbeilstein-journals.orgwikipedia.org The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then reacts with the ground-state alkene to form a 1,4-biradical intermediate that cyclizes to the oxetane product. nih.govcambridgescholars.com

To synthesize a 2-phenyloxetan-3-one scaffold via this pathway, a glyoxylate derivative such as methyl phenylglyoxylate can be reacted with an appropriate alkene. The reaction's utility has been demonstrated with various carbonyl compounds and alkenes, although it often requires high-energy UV light. nih.govacs.org However, recent advancements have enabled this reaction using visible light through triplet energy transfer from a photocatalyst, enhancing the method's safety and applicability. acs.org The stereochemistry of the Paternò-Büchi reaction can be complex, often resulting in mixtures of isomers, but stereoselective versions have been developed. wikipedia.org

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular cyclization of functionalized acyclic precursors is a fundamental strategy for forming strained rings like oxetanes. amanote.comnih.govnih.gov A highly effective and general method for the synthesis of oxetan-3-ones, including those with a phenyl substituent at the C2 position, is the gold-catalyzed intramolecular cyclization of readily available propargylic alcohols. nih.govorganic-chemistry.org

This one-step synthesis proceeds in an "open flask" environment without the need to exclude air or moisture. nih.govopen.ac.uk The reaction is believed to proceed through the formation of a reactive α-oxo gold carbene intermediate via intermolecular oxidation of the alkyne. acs.org This intermediate then undergoes an intramolecular O-H insertion to form the strained four-membered oxetan-3-one ring. thieme-connect.comnih.gov The use of a chiral propargylic alcohol allows for the synthesis of enantiomerically enriched oxetan-3-ones with no significant racemization. organic-chemistry.org

The reaction tolerates a wide range of functional groups on the propargylic alcohol substrate, making it a versatile method for producing diversely substituted oxetan-3-ones. thieme-connect.com

R¹ SubstituentR² SubstituentProductYield (%)
PhenylHThis compound78
CyclohexylH2-Cyclohexyloxetan-3-one81
n-HeptylH2-(n-Heptyl)oxetan-3-one78
(CH₂)₂PhH2-(2-Phenylethyl)oxetan-3-one75

Table based on data from the gold-catalyzed synthesis of oxetan-3-ones from secondary propargylic alcohols. acs.org

Intramolecular Etherification and C-O Bond Formation for Oxetane Rings

Intramolecular etherification, specifically the Williamson ether synthesis, represents one of the most fundamental and widely employed methods for the construction of the oxetane ring. nih.govnih.gov This approach involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group, typically a halide or a sulfonate ester, positioned to favor the formation of the four-membered ring. The reaction is generally mediated by a strong base, which deprotonates the alcohol to form an alkoxide that subsequently displaces the leaving group in an intramolecular SN2 reaction.

The efficiency of the intramolecular Williamson etherification is influenced by several factors, including the nature of the leaving group, the choice of base and solvent, and the substitution pattern of the acyclic precursor. While effective for the formation of many oxetane derivatives, the synthesis of highly functionalized or sterically hindered oxetanes can sometimes be challenging using this method.

Table 1: Examples of Intramolecular Etherification for Oxetane Synthesis
PrecursorBaseLeaving GroupProductYield (%)Reference
1-phenyl-1,3-propanediol monotosylateNaHTosylate2-phenyloxetane (B1633447)- nih.gov
3-chloro-1-propanolNaOHChlorideOxetane- nih.gov
(1R,3S)-1-phenyl-1,3-butanediol monomesylateNaHMesylate(2R,4S)-2-methyl-4-phenyloxetane- nih.gov

Gold-Catalyzed Oxidative Cyclization of Propargylic Alcohols to Oxetan-3-ones

A significant advancement in the synthesis of oxetan-3-ones is the gold-catalyzed oxidative cyclization of readily available propargylic alcohols. organic-chemistry.orgresearchgate.net This methodology provides a direct and efficient one-step route to the oxetan-3-one core, avoiding the use of hazardous reagents like α-diazo ketones that are often employed in other methods. organic-chemistry.orgcrossref.org The reaction proceeds under mild conditions and is tolerant of various functional groups.

The proposed mechanism involves the gold-catalyzed intermolecular oxidation of the alkyne moiety of the propargylic alcohol to form a reactive α-oxo gold carbene intermediate. organic-chemistry.orgresearchgate.net This intermediate then undergoes an intramolecular O-H insertion to furnish the strained four-membered oxetane ring. organic-chemistry.org The choice of the gold catalyst and an appropriate oxidant is crucial for the success of the reaction. Zhang and coworkers have developed a system using a gold(I) catalyst in the presence of an N-oxide as the oxidant, which has proven to be effective for a range of propargylic alcohol substrates. organic-chemistry.orgmdpi.com

This method is particularly valuable as it allows for the synthesis of the parent oxetan-3-one from propargyl alcohol in a good yield. organic-chemistry.org Furthermore, the use of chiral propargylic alcohols can lead to the formation of enantiomerically enriched oxetan-3-ones, demonstrating the potential of this method in asymmetric synthesis. organic-chemistry.org

Table 2: Gold-Catalyzed Synthesis of Oxetan-3-ones
Propargylic AlcoholGold CatalystOxidantProductYield (%)Reference
Propargyl alcohol(IPr)AuCl/AgOTf8-methylquinoline-N-oxideOxetan-3-one71 organic-chemistry.org
1-phenylprop-2-yn-1-ol(IPr)AuCl/AgOTf8-methylquinoline-N-oxideThis compound85 organic-chemistry.org
But-3-yn-2-ol(IPr)AuCl/AgOTf8-methylquinoline-N-oxide2-methyloxetan-3-one78 organic-chemistry.org

Strategies Employing Diazo Compounds and Metal Carbenoids for Oxetanone Synthesis

The reaction of diazo compounds with subsequent formation of metal carbenoids offers a powerful tool for the synthesis of various cyclic systems, including oxetan-3-ones. nih.govrsc.org These methods typically involve the intramolecular insertion of a metal carbene into an O-H bond. Rhodium(II) catalysts are commonly employed to facilitate the decomposition of the diazo compound and the formation of the reactive rhodium carbenoid intermediate. rsc.org

The general approach involves the synthesis of a β-hydroxy-α-diazo ketone precursor. Upon treatment with a rhodium(II) catalyst, such as rhodium(II) acetate, the diazo compound extrudes nitrogen gas to generate a rhodium carbene. This carbene then undergoes a facile intramolecular O-H insertion to form the oxetan-3-one ring. rsc.org This strategy has been successfully applied to the synthesis of a variety of substituted oxetan-3-ones.

While effective, the synthesis of oxetan-3-ones from α-diazo ketones can be hampered by the hazardous and unstable nature of the diazo precursors. organic-chemistry.org This has led to the development of alternative methods, such as the gold-catalyzed cyclization of propargylic alcohols, which are considered safer and more practical. organic-chemistry.orgcrossref.org

Table 3: Oxetanone Synthesis via Diazo Compounds and Metal Carbenoids

Formation of Oxetan-3-ones from 1,3-Diols and Related Precursors

The synthesis of oxetan-3-ones can also be achieved from 1,3-diols and their derivatives through oxidation of a corresponding oxetan-3-ol intermediate. u-tokyo.ac.jp This multi-step approach first involves the construction of the oxetane ring from a 1,3-diol, often via an intramolecular Williamson etherification as previously described, to yield a 3-hydroxyoxetane. Subsequent oxidation of the secondary alcohol at the 3-position then affords the desired oxetan-3-one.

Various oxidizing agents can be employed for the conversion of oxetan-3-ols to oxetan-3-ones. Swern oxidation or the use of other mild oxidizing agents is often preferred to avoid potential side reactions or degradation of the strained oxetane ring. Carreira and coworkers reported a four-step synthesis of oxetan-3-one starting from dihydroxyacetone dimer, where the final step is the acidic cleavage of a ketal to reveal the ketone functionality. nih.gov

This strategy, while being a multi-step process, offers a reliable route to oxetan-3-ones from readily available starting materials. The ability to introduce substituents on the oxetane ring at the 1,3-diol stage provides a degree of synthetic flexibility.

Table 4: Synthesis of Oxetan-3-one from 1,3-Diol Precursors
Starting MaterialKey StepsProductOverall Yield (%)Reference
Dihydroxyacetone dimerKetalization, Monotosylation, Cyclization, Ketal cleavageOxetan-3-one62 nih.gov
1,3-propanediolMonoprotection, Oxidation, Deprotection, Cyclization, OxidationOxetan-3-one- u-tokyo.ac.jp

Advanced Synthetic Protocols for this compound Analogues

Recent advancements in synthetic methodology have provided more sophisticated and efficient routes to functionalized 2-phenyloxetane derivatives. These protocols often utilize modern technologies like flow chemistry and take advantage of regioselective metalation reactions to achieve precise chemical transformations.

Flow Microreactor Systems for Generation and Trapping of 2-Phenyloxetan-2-yl Lithium Intermediates

Flow microreactor technology has emerged as a powerful tool for handling highly reactive and unstable intermediates in organic synthesis. A notable application in the context of oxetane chemistry is the generation and trapping of the unstable 2-phenyloxetan-2-yl lithium intermediate. crossref.org This lithiated species is prone to decomposition at ambient temperatures, but its generation and subsequent reaction with electrophiles can be effectively controlled within the short residence times and excellent heat and mass transfer properties of a microreactor system. crossref.org

In a typical setup, a solution of 2-phenyloxetane and a strong base, such as sec-butyllithium, are continuously mixed in a micromixer and then passed through a microtube reactor. crossref.org The resulting 2-phenyloxetan-2-yl lithium is then rapidly mixed with a solution of an electrophile in a second micromixer, leading to the formation of the desired 2,2-disubstituted oxetane. crossref.org This technique allows for the synthesis of a range of 2-substituted-2-phenyloxetanes in moderate to good yields at significantly higher temperatures than what is feasible in traditional batch processes. crossref.org

The use of flow microreactors not only enhances the safety and efficiency of handling unstable organolithium compounds but also enables transformations that are difficult to achieve under conventional batch conditions.

Table 5: Flow Microreactor Synthesis of 2,2-Disubstituted Oxetanes
ElectrophileBaseResidence Time (s)ProductYield (%)Reference
Chlorotrimethylsilanes-BuLi12.52-phenyl-2-(trimethylsilyl)oxetane85
Methyl iodides-BuLi12.52-methyl-2-phenyloxetane75
Benzaldehyde (B42025)s-BuLi12.5(2-phenyloxetan-2-yl)(phenyl)methanol45

Regioselective Functionalization via Ortho-Lithiation of Phenyloxetanes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netcrossref.org In this approach, a directing group on the aromatic ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The oxygen atom of the oxetane ring in 2-phenyloxetane can act as a directing group, facilitating the selective lithiation of the phenyl ring at the ortho position.

Treatment of 2-phenyloxetane with a strong lithium base, such as n-butyllithium or sec-butyllithium, in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), can lead to the formation of an ortho-lithiated species. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups specifically at the ortho position of the phenyl ring. This method provides a direct route to ortho-functionalized 2-phenyloxetane derivatives, which would be challenging to synthesize through classical electrophilic aromatic substitution reactions that typically favor para substitution.

The ability to selectively functionalize the phenyl ring of 2-phenyloxetane opens up avenues for the synthesis of novel analogs with tailored electronic and steric properties for applications in medicinal chemistry and materials science.

Table 6: Regioselective Ortho-Functionalization of 2-Phenyloxetane
Base/AdditiveElectrophileProductYield (%)Reference
n-BuLi/TMEDACO₂2-(2-phenyloxetan-2-yl)benzoic acid- researchgate.netcrossref.org
s-BuLi/TMEDAI₂2-(2-iodophenyl)oxetane- researchgate.netcrossref.org
n-BuLi/TMEDADMF2-(2-phenyloxetan-2-yl)benzaldehyde- researchgate.netcrossref.org

Stereoselective and Enantioselective Synthesis of this compound Analogues

The precise control of stereochemistry in the synthesis of this compound analogues is paramount for their application in medicinal chemistry and drug discovery. The introduction of chiral centers in the oxetane ring can be achieved through various sophisticated synthetic strategies, each offering distinct advantages in terms of selectivity and substrate scope.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. While specific examples detailing the use of limonene epoxide hydrolase for the cyclization to form this compound are not prevalent in the current literature, the broader application of enzymes, particularly halohydrin dehalogenases (HHDHs), in the synthesis of chiral oxetanes provides a strong foundation for analogous transformations.

Halohydrin dehalogenases catalyze the intramolecular cyclization of γ-haloalcohols to form the corresponding oxetanes. This process can be rendered highly enantioselective through the kinetic resolution of a racemic mixture of the starting γ-haloalcohol. In this scenario, one enantiomer of the haloalcohol is preferentially converted to the chiral oxetane, leaving the unreacted enantiomer of the starting material. Protein engineering has been instrumental in developing HHDH variants with enhanced activity and stereoselectivity for a range of substrates, including those bearing aryl substituents, which are direct precursors to analogues of this compound. For instance, engineered HHDHs have been successfully employed in the kinetic resolution of racemic 3-chloro-1-phenylpropan-1-ol to yield optically active 2-phenyloxetane. researchgate.netnih.gov This approach demonstrates the potential for producing chiral 2-aryloxetanes with high enantiomeric excess.

The general reaction for the HHDH-catalyzed kinetic resolution of a γ-haloalcohol is depicted below:

Racemic γ-haloalcohol + HHDH → (R)- or (S)-Oxetane + Unreacted (S)- or (R)-γ-haloalcohol

The substrate scope of engineered HHDHs has been shown to include a variety of γ-haloalcohols with different substitution patterns on the aromatic ring, suggesting that this method could be adapted for the synthesis of a diverse library of chiral 2-aryloxetan-3-one precursors. researchgate.net

Asymmetric Organocatalysis in Oxetane Ring Formation

Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules by avoiding the use of metal-based catalysts. Small organic molecules, such as proline and its derivatives, as well as cinchona alkaloids, can act as highly effective and stereoselective catalysts for a variety of transformations, including the formation of oxetane rings.

While the direct organocatalytic asymmetric synthesis of this compound is a developing area, the principles of organocatalysis have been successfully applied to the formation of other substituted oxetanes. For example, proline-catalyzed aldol reactions can be envisioned as a key step in the synthesis of precursors to functionalized oxetanes. The reaction between a ketone and an aldehyde, catalyzed by proline, proceeds through a chiral enamine intermediate, leading to the formation of a chiral aldol adduct with high enantioselectivity. This adduct can then be further manipulated to form the oxetane ring.

Cinchona alkaloids and their derivatives are another important class of organocatalysts that can be employed in the asymmetric synthesis of heterocyclic compounds. These catalysts are particularly effective in promoting reactions such as Michael additions and [2+2] cycloadditions. A potential strategy for the asymmetric synthesis of a this compound core could involve the cinchona alkaloid-catalyzed reaction between a ketene (B1206846) and an aldehyde or ketone bearing a latent oxygen functionality for subsequent ring closure. The catalyst would control the stereochemistry of the initial cycloaddition, leading to an enantioenriched β-lactone, which could then be converted to the desired oxetane.

The general mechanism for a cinchona alkaloid-catalyzed reaction often involves the formation of a hydrogen-bonded complex between the catalyst and the substrate, which directs the approach of the second reactant from a specific face, thereby inducing chirality.

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. A chiral auxiliary is a stereochemically pure compound that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.

For the synthesis of chiral this compound analogues, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the oxetane ring. For example, an Evans oxazolidinone auxiliary could be used to direct the stereoselective alkylation of an enolate, setting a key stereocenter that would later become part of the oxetane ring. The rigidity of the chiral auxiliary and its ability to chelate to metal ions in the transition state allows for a high degree of stereocontrol.

Another approach involves the use of a chiral auxiliary to direct a diastereoselective intramolecular cyclization. For instance, a substrate containing a hydroxyl group and a suitable leaving group, with a chiral auxiliary appended, can be induced to cyclize in a stereocontrolled manner to form the oxetane ring. The steric bulk and conformational preferences of the auxiliary would favor one diastereomeric transition state over the other, leading to the formation of a single diastereomer of the product. Camphorsultam is another example of a versatile chiral auxiliary that has been successfully employed in a wide range of asymmetric transformations and could be adapted for the stereocontrolled synthesis of oxetane precursors.

The selection of the appropriate chiral auxiliary is crucial and depends on the specific reaction and the desired stereochemical outcome. The ability to easily attach and remove the auxiliary without racemization is also a key consideration in this synthetic strategy.

Reactivity Profiles and Reaction Mechanisms of 2 Phenyloxetan 3 One

Ring-Opening Reactions of the Oxetanone Core

The strained oxetanone ring is particularly susceptible to cleavage under various conditions, leading to the formation of acyclic products.

Oxetanones, including 2-phenyloxetan-3-one, readily undergo ring-opening reactions upon treatment with nucleophiles. The carbonyl group enhances the electrophilicity of the ring carbons, particularly those adjacent to the oxygen atom. Strong nucleophiles typically attack the less substituted carbon atom adjacent to the ring oxygen, often proceeding via an SN2-like mechanism magtech.com.cn. In the case of this compound, the phenyl group at the 2-position introduces both steric and electronic factors that can influence the regioselectivity of nucleophilic attack. While specific examples detailing the nucleophilic ring-opening of this compound are not extensively detailed in the provided snippets, the general reactivity of oxetanones suggests that nucleophiles such as amines, alcohols, thiols, and carbanions can induce ring opening to form functionalized linear products magtech.com.cnchemrxiv.org. The phenyl substituent is expected to direct nucleophilic attack towards the C4 position due to steric hindrance at C2, or potentially influence the electronic distribution at C2 and C4.

Specific studies detailing the enzymatic ring opening of this compound or general oxetan-3-ones were not found within the provided search results. While oxetanes are recognized for their role in medicinal chemistry, and enzymatic transformations are common in biological systems, the literature accessible through the provided snippets does not offer insights into the enzymatic hydrolysis or transformation of oxetanones.

Acid catalysis plays a significant role in the reactivity of oxetanones. Protonation of the carbonyl oxygen or the ring oxygen atom activates the oxetanone ring towards nucleophilic attack. This activation can lead to the formation of carbocation intermediates. For instance, related 3-aryloxetan-3-ols have been shown to act as 1,2-bis-electrophiles in Brønsted-acid-catalyzed reactions, proceeding through carbocation intermediates acs.org. In this compound, the phenyl group at the C2 position can stabilize a positive charge at this carbon, potentially favoring carbocation formation at C2 under acidic conditions. This stabilization can influence the regioselectivity of subsequent nucleophilic attack, potentially directing it to the more substituted C2 position, a behavior often observed in acid-catalyzed ring openings of strained ethers magtech.com.cn.

The regioselectivity of oxetanone ring opening is governed by a combination of steric and electronic effects magtech.com.cn. In nucleophilic attacks, steric hindrance typically directs the nucleophile to the less substituted carbon adjacent to the oxygen atom (e.g., C4 in this compound) magtech.com.cn. Conversely, under acidic conditions, electronic factors become more dominant, and the formation of a stabilized carbocation can favor attack at the more substituted carbon atom (e.g., C2 in this compound, stabilized by the phenyl group) magtech.com.cnacs.org.

While specific stereochemical outcomes for this compound are not detailed in the provided snippets, ring-opening reactions proceeding via an SN2 mechanism are generally expected to occur with inversion of configuration at the attacked carbon magtech.com.cn. If carbocation intermediates are involved, racemization or retention of configuration may occur, depending on the specific reaction conditions and the nature of the carbocation.

Cycloaddition Reactions Involving this compound as a Substrate

Oxetanones can participate as substrates in various cycloaddition reactions, leading to the formation of new cyclic systems. These reactions often involve the oxetanone acting as a 1,3-dipole precursor or a dienophile/dipolarophile.

[3+2] Cycloadditions: Photochemical decarbonylation of oxetanone can generate reactive dipoles that undergo [3+2] cycloaddition with alkenes, yielding substituted tetrahydrofurans chemrxiv.orgchemrxiv.org.

Metal-Catalyzed Cycloadditions: Nickel-catalyzed cycloaddition reactions between oxetanones and alkynyltrifluoroborates have been reported to produce dihydropyranones thieme-connect.com. Similarly, oxetanes can participate in 1,3-dipolar cycloadditions with imines or other dipolarophiles, forming spirocyclic structures researchgate.netmdpi.com. The phenyl substituent in this compound would influence the electronic and steric properties of the oxetanone in these cycloaddition processes.

Functionalization and Diversification of the Oxetanone Framework

The oxetanone framework itself can be modified and diversified through various synthetic transformations, often utilizing its inherent reactivity.

The Horner–Wadsworth–Emmons (HWE) reaction, for instance, can transform oxetan-3-one into α,β-unsaturated ester derivatives. These unsaturated oxetanones are valuable intermediates that can undergo further functionalization through reactions such as Michael additions and dihydroxylations, thereby diversifying the oxetanone scaffold chemrxiv.org. The synthesis of this compound from benzaldehyde (B42025) and other precursors, as described in the literature, implies its availability as a building block for further chemical transformations rsc.org.

Compound List

this compound

Oxetanone

Oxetane (B1205548)

3-Oxetanone (B52913)

3-Oxetanol

C-H Functionalization Strategies (e.g., sp2 and sp3 C-H activation)

While direct C-H functionalization of the oxetanone ring itself, particularly at the saturated carbons, is less commonly reported compared to functionalization at the carbonyl or through ring-opening mechanisms, general strategies for C-H activation in similar cyclic systems provide a framework for understanding potential pathways. Research in C-H functionalization often focuses on activating inert C-H bonds, typically employing transition metal catalysts. For sp2 C-H bonds, such as those on the phenyl ring of this compound, directed or non-directed C-H activation strategies using palladium, iridium, or rhodium catalysts are well-established mdpi.comnih.govrsc.orgsnnu.edu.cnscielo.brnih.gov. These methods can introduce various functional groups onto the aromatic ring.

For sp3 C-H bonds, particularly those alpha to the carbonyl or adjacent to the oxygen within the oxetane ring, activation is more challenging due to conformational flexibility and less favorable orbital interactions scielo.brnih.govresearchgate.net. Strategies involving hydrogen atom transfer (HAT) mediated by photoredox catalysis or transition metals can activate these bonds rsc.orgscielo.brresearchgate.netacs.orgescholarship.org. While specific examples of direct sp3 C-H functionalization on the this compound core are not extensively detailed in the provided search results, the general principles suggest that activation adjacent to the carbonyl (at the C4 position) or at the benzylic position (C2) could be targeted using appropriate catalytic systems. For instance, radical-based methods or those employing directing groups could potentially achieve such transformations nih.govresearchgate.netescholarship.org.

Late-Stage Diversification and Derivatization via Electrophilic Quenching

The reactivity of lithiated intermediates derived from oxetanes, such as 2-phenyloxetan-2-yl lithium, allows for electrophilic quenching, leading to the diversification of the oxetane scaffold researchgate.netresearchgate.netnih.gov. While this specific intermediate is derived from 2-phenyloxetane (B1633447) rather than this compound, the principle of generating nucleophilic species from oxetane rings and reacting them with electrophiles is relevant. For this compound, the carbonyl group is a primary site for nucleophilic attack, but electrophilic quenching typically refers to reactions where the oxetane ring itself is opened or functionalized by an electrophile.

Electrophilic addition reactions, often catalyzed by Lewis acids, can lead to ring opening of oxetanones. For example, Lewis acids like BF3 can stabilize oxetane ring-opening intermediates, facilitating retro [2+2] cycloreversion to α,β-unsaturated aldehydes . Similarly, electrophilic trapping of transient intermediates generated from oxetane derivatives can lead to functionalized products researchgate.netacs.org. The phenyl group at the 2-position might influence the regioselectivity and reactivity in such electrophilic quenching events, potentially directing attack or stabilizing intermediates.

Rearrangement and Fragmentation Pathways of Oxetanones

Oxetanones, due to their inherent ring strain, are prone to thermal and catalyzed rearrangements and fragmentations. The thermal decomposition of oxetan-2-one (β-lactone) yields ethylene (B1197577) and carbon dioxide, a unimolecular process researchgate.net. Similarly, oxetanones can undergo fragmentation pathways. For instance, Rh(I) catalysts can promote thermal fragmentation via β-hydride elimination, forming linear aldehydes . Acid-catalyzed rearrangements are also common for strained rings, often proceeding through carbocation intermediates, similar to pinacol (B44631) rearrangements msu.edu.

While specific documented rearrangements for this compound are not detailed in the provided snippets, general oxetanone chemistry suggests that thermal decomposition might lead to fragmentation products such as phenylketene and ethylene oxide, or potentially rearrangement products. Acid catalysis could induce ring opening followed by other reactions. The phenyl substituent might influence the stability of intermediates or transition states in these processes. For example, acid-catalyzed decarboxylation of 2-oxetanones is a known pathway semanticscholar.orgacs.org.

Comparative Reactivity with Other Small Ring Heterocycles (e.g., Azetidinones, Thietanones)

The reactivity of small heterocyclic rings is significantly influenced by ring strain researchgate.netchemistryviews.orgnih.gov. Oxetanones, being four-membered rings, possess considerable ring strain, which drives many of their reactions, often leading to ring opening researchgate.netacs.org.

Azetidinones (β-lactams): Azetidinones, also four-membered heterocycles, share the characteristic ring strain. Their reactivity is often compared to oxetanones. For example, the thermal decomposition of 2-azetidinone at 550°C yields various products including isocyanic acid and ethene, distinct from the decarboxylation observed for 2-oxetanone researchgate.net. The presence of a nitrogen atom in azetidinones leads to different electronic properties and reactivity patterns compared to the oxygen in oxetanones. For instance, nucleophilic attack on the carbonyl carbon of azetidinones is a hallmark reaction, leading to ring opening, which is crucial for their biological activity as antibiotics ic.ac.uk.

Thietanones (β-thiolactones): Thietanones, containing a sulfur atom in the four-membered ring, also exhibit reactivity influenced by ring strain. Studies comparing β-lactones and β-thiolactones show differences in their ring-opening reactions with nucleophiles like thiols and amines scispace.com. The larger size and different electronic properties of sulfur compared to oxygen can lead to variations in bond strengths, strain relief, and reaction pathways.

In general, the order of ring strain and reactivity among these four-membered heterocycles can be influenced by the heteroatom and substituents. Oxetanones are generally reactive due to the strain, readily undergoing ring-opening reactions under acidic or Lewis acidic conditions. Azetidinones are known for their susceptibility to nucleophilic attack at the carbonyl, leading to ring opening. Thietanones also exhibit strain-driven reactivity, but the specific pathways can differ due to the nature of the sulfur atom.

Theoretical and Computational Investigations of 2 Phenyloxetan 3 One

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, providing valuable insights into chemical reactivity and reaction mechanisms. However, dedicated DFT studies on 2-phenyloxetan-3-one are absent from the reviewed literature.

Mechanistic Elucidation of Synthetic Pathways and Reactions

There are no available DFT studies that specifically elucidate the synthetic pathways or reaction mechanisms involving this compound. While DFT is frequently used to model reaction energy profiles and transition states for similar heterocyclic compounds, this level of analysis has not been published for the title compound.

Conformational Analysis and Strain Energy Determination

The four-membered ring of an oxetanone inherently possesses ring strain due to the deviation of its bond angles from ideal values. The strain energy significantly influences the molecule's stability and reactivity. Computational methods, particularly DFT, are standard tools for quantifying this strain. Ring strain energy is often calculated using isodesmic or homodesmotic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction to isolate the strain component.

However, no specific studies calculating the conformational landscape or the precise strain energy of this compound could be identified. Such an analysis would be crucial for understanding its thermodynamic properties.

Prediction of Reactivity and Selectivity

The reactivity of unsymmetrical oxetanes, particularly in ring-opening reactions, is a key area of interest. The regioselectivity of these reactions is typically governed by a balance of steric and electronic effects. Generally, strong nucleophiles attack the less sterically hindered carbon adjacent to the oxygen, while acid-catalyzed openings often favor attack at the more substituted carbon that can better stabilize a partial positive charge.

For this compound, the presence of the phenyl group at the C2 position and the ketone at the C3 position introduces significant electronic and steric complexity. DFT calculations could predict the regioselectivity of nucleophilic attack by modeling the transition states for different pathways. However, no such predictive studies specifically for this compound have been published.

Molecular Dynamics (MD) Simulations to Understand Reaction Pathways

MD simulations are employed to study the dynamic behavior of molecules over time, providing a view of conformational changes and reaction trajectories. This method can be instrumental in understanding how reactants approach each other and how solvent molecules influence a reaction pathway. There is no evidence in the scientific literature of MD simulations being performed to investigate the reaction pathways of this compound.

Quantum Chemical Studies of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding a molecule's stability, electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and charge distribution. These properties are essential for predicting reactivity. For instance, the HOMO-LUMO gap is an indicator of chemical stability, and the distribution of electrostatic potential can highlight sites susceptible to nucleophilic or electrophilic attack. While these studies are common for many organic molecules, specific quantum chemical analyses detailing the electronic structure and stability of this compound are not available in the reviewed literature.

Advanced Methodologies for the Characterization and Mechanistic Study of 2 Phenyloxetan 3 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., n.O.e. studies, complex coupling analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the constitution and relative stereochemistry of organic molecules. For 2-phenyloxetan-3-one, advanced 1D and 2D NMR techniques are employed to decipher the complex spin systems and spatial relationships of the protons on the oxetane (B1205548) ring.

Complex Coupling Analysis: The protons on the oxetane ring of this compound (H-2, H-4a, and H-4b) form a complex spin system. Due to their chemical and magnetic non-equivalence, they split each other, leading to patterns more complex than simple doublets or triplets. This phenomenon, known as complex coupling, requires detailed analysis to extract structural information. nih.gov

The signal for the proton at C-2 is coupled to the two geminal protons at C-4. Similarly, the protons at C-4 are coupled to the proton at C-2. This arrangement often results in a "doublet of doublets" (dd) pattern for each proton, provided the coupling constants are sufficiently different. uci.edu Analysis of these coupling constants (J-values) provides geometric information. For instance, the magnitude of three-bond (vicinal) coupling constants can give clues about the dihedral angles and thus the conformation of the oxetane ring. orgchemboulder.com

Nuclear Overhauser Effect (n.O.e.) Studies: The Nuclear Overhauser Effect (n.O.e.) is a through-space interaction that is invaluable for determining the relative stereochemistry. libretexts.org In this compound, n.O.e. experiments, such as 2D NOESY or ROESY, can establish the spatial proximity between the phenyl group and the protons on the oxetane ring. libretexts.orgcolumbia.edu For example, observing an n.O.e. correlation between the proton at C-2 and the ortho-protons of the phenyl ring would confirm their close spatial relationship. This is particularly useful for assigning the stereochemistry in substituted analogues where cis/trans isomerism is possible.

Table 1: Hypothetical 1H NMR Data for Protons on the Oxetane Ring of this compound.
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~5.5dd3JH2-H4a = ~7.0, 3JH2-H4b = ~5.0
H-4a~4.8dd2JH4a-H4b = ~-12.0, 3JH4a-H2 = ~7.0
H-4b~4.6dd2JH4a-H4b = ~-12.0, 3JH4b-H2 = ~5.0

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

For this compound, a single-crystal X-ray diffraction study would reveal several key structural features. It would confirm the connectivity of the atoms and provide precise measurements of the strained four-membered ring. Studies on other oxetane derivatives have shown that the ring can adopt a puckered conformation, and X-ray analysis would quantify this for this compound. acs.orguni-muenchen.de The orientation of the phenyl substituent relative to the oxetane ring would also be determined.

Furthermore, for an enantiomerically pure crystal, X-ray crystallography can be used to determine the absolute configuration. This is typically achieved through the anomalous dispersion of X-rays by the atoms in the crystal. The resulting diffraction pattern allows for the assignment of the absolute stereochemistry as either (R) or (S).

Table 2: Key Structural Parameters Obtainable from X-ray Crystallography of this compound.
ParameterDescriptionTypical Value for Oxetanes acs.org
Bond LengthsDistances between bonded atoms (e.g., C-O, C-C, C=O)C-O: ~1.46 Å, C-C: ~1.53 Å
Bond AnglesAngles between adjacent bonds (e.g., C-O-C, O-C-C)C-O-C: ~90.2°, C-C-C: ~84.8°
Torsional AnglesDihedral angles defining the ring pucker and substituent orientationVariable, defines conformation
Absolute ConfigurationThe (R) or (S) designation of the chiral center at C2(R) or (S)

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination in Chiral Analogues

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org It is a powerful method for determining the absolute configuration of chiral molecules in solution, complementing solid-state methods like X-ray crystallography. wikipedia.orgchemrxiv.org

The application of VCD to determine the absolute configuration of a chiral analogue of this compound, such as 2-methyloxetane, has been reported. acs.org The process involves measuring the experimental VCD spectrum of a single enantiomer. This spectrum is then compared to theoretical spectra generated for both the (R) and (S) enantiomers using quantum chemical calculations, typically based on Density Functional Theory (DFT). nih.gov A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer in solution. VCD is particularly sensitive to the molecule's three-dimensional structure, making it highly reliable for stereochemical analysis. wikipedia.org

Spectroscopic Techniques for in situ Reaction Monitoring

Understanding the mechanism and kinetics of a chemical reaction is crucial for optimization and control. In situ (in the reaction mixture) spectroscopic monitoring allows for real-time tracking of reactant consumption, product formation, and the appearance of any transient intermediates.

NMR spectroscopy is a powerful tool for in situ reaction monitoring. beilstein-journals.orgrsc.org For the synthesis of this compound, which can be formed via a Paternò-Büchi reaction, one could monitor the reaction progress directly in the NMR tube. By acquiring spectra at regular intervals, the disappearance of reactant signals (e.g., a substituted alkene and a carbonyl compound) and the concurrent appearance of the characteristic signals of the this compound product can be quantified to generate kinetic profiles.

In addition to NMR, ultrafast transient absorption spectroscopies (both electronic and vibrational) can be employed to study the very early stages of photochemical reactions like the Paternò-Büchi reaction. nih.gov These techniques can detect short-lived excited states and biradical intermediates on picosecond to nanosecond timescales, providing a detailed mechanistic picture of the bond-forming steps leading to the oxetane ring. nih.gov

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Since this compound is a chiral molecule, it exists as a pair of enantiomers. The separation of these enantiomers is essential for studying their individual properties and for assessing the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. nih.govphenomenex.com

Chiral HPLC operates on the principle that the two enantiomers form transient diastereomeric complexes with the chiral selector of the CSP. eijppr.com These complexes have different stabilities, causing one enantiomer to be retained on the column longer than the other, thus achieving separation. eijppr.com Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and are effective for separating a broad range of chiral compounds. nih.govnih.gov

This technique can be used for:

Analytical Assessment: To determine the enantiomeric excess (ee) or enantiomeric ratio (er) of a mixture of enantiomers with high accuracy.

Preparative Separation: To isolate multigram quantities of each pure enantiomer from a racemic mixture for further study.

The development of a successful chiral separation method involves screening different CSPs and optimizing the mobile phase composition to achieve baseline resolution of the two enantiomer peaks. phenomenex.com

Synthetic Applications and Utility of 2 Phenyloxetan 3 One in Complex Molecule Synthesis

Role as a Versatile Building Block for Constructing Polyfunctionalized Molecules

The oxetane (B1205548) ring, characterized by its inherent ring strain (approximately 106 kJ/mol), is prone to ring-opening reactions under various conditions, providing access to acyclic or larger cyclic systems with newly formed functionalities. acs.orgmdpi.comacs.org The presence of a phenyl group at the C2 position of 2-phenyloxetan-3-one introduces aromatic character, which can influence reactivity and provide sites for further derivatization or participate in non-covalent interactions.

A key aspect of its utility as a building block lies in the potential for selective functionalization. For instance, the generation of 2-phenyloxetan-2-yl lithium through deprotonation, followed by trapping with electrophiles, allows for the synthesis of a range of 2-substituted-2-phenyloxetanes. researchgate.net This capability enables the introduction of diverse substituents at a specific position on the oxetane ring, thereby facilitating the construction of polyfunctionalized molecules with precise structural control. The oxetane ring's ability to undergo ring-opening reactions under acidic or basic conditions further expands its utility, yielding more complex cyclic or acyclic compounds. smolecule.com

Precursors to Diverse Heterocyclic Scaffolds (e.g., spirocycles, dihydropyranones)

The reactivity of oxetanes makes them valuable precursors for constructing a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. researchgate.net

Spirocycles: Oxetanes can be employed in the synthesis of spirocyclic systems. For example, N,O-acetals derived from oxetan-3-one, a close relative, can react with nucleophiles and subsequently undergo cyclization to form spiro and fused heterocyclic structures. researchgate.net The construction of isoxazole-based spirocycles from exo-cyclic alkenes also highlights the broader utility of oxetane-like structures in generating complex spirocyclic frameworks. nih.gov

Dihydropyranones: While direct examples involving this compound are not extensively detailed in the provided snippets, the general chemistry of oxetanes and related cyclic ethers contributes to the synthesis of lactone structures. The synthesis of 3,4-dihydropyran-2-ones, for instance, is achieved through various catalytic methods, including Michael addition-lactonization reactions, demonstrating the capacity of cyclic precursors to form such important scaffolds. organic-chemistry.org

Other Heterocycles: Beyond spirocycles and lactones, oxetanes have been shown to serve as precursors to saturated nitrogen heterocycles such as morpholines, piperazines, and thiomorpholines through ring-opening and ring-expansion strategies. researchgate.net

Engineering of Molecular Scaffolds for Specific Structural Attributes

The incorporation of oxetanes into molecular designs is a strategic approach to engineer specific structural attributes. Oxetanes are recognized for imparting a significant degree of three-dimensionality to molecules, a feature increasingly valued in drug discovery for its potential to enhance target selectivity and reduce attrition rates in clinical candidates. acs.org

Application in the Construction of Natural Product Analogues (Focusing on synthetic strategy, not biological activity)

Oxetanes are integral components of numerous biologically active natural products, and their synthetic strategies are of significant interest for the creation of analogues. acs.orgeurjchem.com The oxetane ring's presence can be crucial for the biological activity of these natural compounds, often by influencing their conformation or providing key interaction points. acs.orgacs.org For example, paclitaxel (B517696) (Taxol), a well-known anticancer agent, features an oxetane ring that contributes to its mechanism of action. acs.orgacs.org

Synthetic approaches to natural products and their analogues often involve strategies such as Diverted Total Synthesis (DTS) and Analogue-Oriented Synthesis (AOS). rsc.orgnih.gov These methodologies leverage readily available or synthetically accessible intermediates, including oxetanes, to efficiently construct complex molecular targets and their structural variants. eurjchem.com The synthesis of oxetane-containing natural products typically relies on specific oxetane-forming reactions or the strategic use of pre-formed oxetane building blocks. acs.orgeurjchem.comresearchgate.net The phenyl substituent in this compound provides a handle for further synthetic elaboration, supporting its role in building complex molecular frameworks relevant to natural product synthesis.

Data Tables

Table 1: Representative Reactivity of Oxetanes as Building Blocks

Reaction Type / StrategyGeneral Outcome / Scaffold TypeKey Reagents / Conditions (Illustrative)Relevant Citation(s)
Ring OpeningAcyclic/Larger Cyclic CompoundsAcidic or basic conditions smolecule.com
Functionalization (e.g., Lithiation)2-Substituted Oxetaness-BuLi, Electrophiles researchgate.net
CyclizationSpirocycles, Fused HeterocyclesBinucleophiles, Lewis acids researchgate.net
Conformational RigidityRigidified Molecular StructuresN/A (inherent property) acs.orgmdpi.comacs.org

Table 2: Heterocyclic Scaffolds Accessible via Oxetane Chemistry

Heterocyclic Scaffold TypeGeneral Synthetic Strategy / Precursor TypeRelevant Citation(s)
SpirocyclesCyclization of oxetane derivatives acs.orgresearchgate.netnih.gov
DihydropyranonesLactonization reactions organic-chemistry.org
Saturated Nitrogen Heterocycles (e.g., Morpholines, Piperazines)Ring opening/expansion of oxetanes researchgate.net

Compound List

this compound

Oxetane

Oxetan-3-one

2-Phenyloxetan-2-yl lithium

2-Substituted-2-phenyloxetanes

3-Methoxy-3-phenyloxetane

2-(3-Phenyloxetan-3-yl)acetaldehyde

trans-Phenyloxetan-3-ol

cis-Phenyloxetan-3-ol

Paclitaxel (Taxol)

Morpholine

Piperazine

Thiomorpholine

Emerging Research Directions and Future Perspectives in 2 Phenyloxetan 3 One Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

A notable breakthrough is the gold-catalyzed one-step synthesis of various oxetan-3-ones, including 2-phenyl and other substituted variants, from readily available propargylic alcohols. acs.orgorganic-chemistry.org This method represents a significant advancement over traditional syntheses that often utilize hazardous α-diazo ketones. nih.gov The gold-catalyzed reaction proceeds via an intermolecular alkyne oxidation, which generates a key α-oxo gold carbene intermediate that undergoes intramolecular cyclization. acs.org This process is not only efficient but also operates under mild, "open-flask" conditions, highlighting its practicality. nih.gov

The development of this gold-catalyzed system has been optimized through the screening of various catalysts and additives. For instance, while catalysts like Ph₃PAuNTf₂ are effective, others such as (2-biphenyl)Cy₂PAuNTf₂ have shown improved results in certain cases. acs.org The choice of an acid co-catalyst was also found to be crucial, with HNTf₂ minimizing side reactions and improving yields. nih.gov

Beyond synthesis, catalytic systems are being developed to achieve enantioselective functionalization. Chiral 2-substituted oxetan-3-ones can be prepared with high enantioselectivity (up to 84% ee) through the metalation of SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with various electrophiles. researchgate.net This method allows for the introduction of substituents at the C2 position, including the phenyl group, in a stereocontrolled manner.

Table 1: Comparison of Catalytic Systems for Oxetan-3-one Synthesis
Catalytic SystemSubstrateKey FeaturesSelectivity
Gold(I) / N-OxidePropargylic AlcoholsOne-step, mild conditions, avoids diazo compounds. nih.govacs.orgHigh regioselectivity for ring formation. acs.org
Lithium / SAMP/RAMP HydrazonesOxetan-3-oneAsymmetric alkylation at C2 position. researchgate.netHigh enantioselectivity (up to 84% ee). researchgate.net
Li(NTf₂)Oxetan-3-olsCatalyzes Friedel-Crafts reaction to form 3,3-diaryloxetanes. nih.govStructurally divergent based on substrate regioselectivity. nih.gov

Integration of 2-Phenyloxetan-3-one into Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful tools in synthetic chemistry for building molecular complexity in a single step, aligning with the principles of atom and step economy. The unique structure of oxetan-3-ones makes them excellent candidates for such reactions. acs.org

A significant development in this area is a copper-catalyzed four-component A³-based cascade reaction that utilizes a 1,2-amino alcohol, a formaldehyde, an alkyne, and 3-oxetanone (B52913) to construct complex N-propargyl spirooxazolidines. mdpi.com This reaction demonstrates high atom economy and chemoselectivity. The process involves the in-situ formation of an iminium intermediate, which then couples with a copper-alkyne species, followed by intramolecular cyclization to yield the spirocyclic product. mdpi.com Given the broad substrate scope demonstrated for various amino alcohols and alkynes, it is highly anticipated that this compound would be a viable substrate for generating even more structurally diverse spirocycles.

The versatility of the oxetan-3-one core in these complex transformations opens up avenues for the rapid synthesis of libraries of spirocyclic compounds, which are of high interest in drug discovery due to their rigid, three-dimensional structures. mdpi.com The products of these reactions can also serve as intermediates for further transformations, such as ring-expansion reactions to access other saturated heterocycles. mdpi.com

Exploration of Unconventional Reactivity Modes and Transformations

Moving beyond predictable ketone chemistry and ring-opening reactions, researchers are exploring unconventional transformations of the oxetane (B1205548) framework. The inherent strain of the four-membered ring can be harnessed to drive unusual rearrangements and cycloadditions. While research directly on this compound is nascent, studies on related strained oxetanes provide a roadmap for future exploration.

For example, modifications to the carbon alpha to the oxetane oxygen, such as introducing an exocyclic double bond (2-methyleneoxetanes) or a spiro-cyclopropyl group, can heighten the ring strain and enable unique reaction pathways not seen in simple oxetanes. acs.org These "strain-heightened" oxetanes undergo novel rearrangements and can be converted into synthetically useful tetrahydrofurans. acs.org

Another example of unconventional reactivity is seen in the Brønsted acid-catalyzed reactions of 3-aryloxetan-3-ols (readily derived from the corresponding oxetanones). These substrates can act as 1,2-bis-electrophiles in reactions with 1,2-diols to form 1,4-dioxanes in a highly regio- and diastereoselective manner. nih.gov Furthermore, lithium-catalyzed Friedel-Crafts reactions on these same oxetan-3-ols exhibit a remarkable substrate-controlled structural divergence: para-selective phenols yield 3,3-diaryloxetanes, while ortho-selective phenols lead to 3-aryl-3-hydroxymethyl-dihydrobenzofurans through a tandem alkylation-ring-opening sequence. nih.gov This divergent reactivity, where the reaction outcome is dictated by the substrate's intrinsic regioselectivity, represents a sophisticated approach to selectively generating distinct heterocyclic scaffolds from a common precursor.

Sustainable and Green Chemistry Approaches in Oxetanone Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing synthetic strategies. In the context of oxetanone synthesis, this translates to developing milder reaction conditions and employing technologies like flow chemistry.

The aforementioned gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols is a prime example of a green approach. nih.govorganic-chemistry.org It is a one-pot reaction that proceeds in open air, uses readily available starting materials, and crucially, avoids the need for hazardous and unstable diazo ketones. acs.org

Flow chemistry offers another powerful tool for sustainable synthesis. nih.govuc.ptmdpi.comnih.gov The use of microreactors allows for precise control over reaction parameters such as temperature and residence time, often leading to higher yields, better selectivity, and improved safety, especially when dealing with unstable intermediates. researchgate.net Research on the deprotonation of 2-phenyloxetane (B1633447) using a flow microreactor system has shown that highly unstable intermediates like 2-phenyloxetan-2-yl lithium can be generated and trapped efficiently at higher temperatures than required in traditional batch-mode synthesis (−78 °C). researchgate.netresearchgate.net Similarly, flow technology has been successfully applied to generate and utilize the highly unstable 3-oxetanyllithium, demonstrating its potential for safer handling of reactive species. nih.gov These studies strongly suggest that flow chemistry could be readily adapted for the synthesis and subsequent functionalization of this compound, enabling milder conditions and potentially telescoping multiple reaction steps into a continuous process.

Table 2: Green Chemistry Approaches in Oxetane Chemistry
ApproachExample ApplicationSustainability Benefit
CatalysisGold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols. nih.govAvoids hazardous diazo reagents; one-step process; mild conditions. acs.org
Flow ChemistryGeneration and reaction of unstable 2-phenyloxetan-2-yl lithium. researchgate.netImproved safety, precise temperature control, avoids cryogenic conditions, potential for automation. researchgate.net
Atom EconomyFour-component synthesis of spirooxazolidines from 3-oxetanone. mdpi.comMaximizes incorporation of starting materials into the final product, reducing waste.

Design and Synthesis of Oxetanone-Containing Materials

While the primary focus of oxetane chemistry has been on medicinal applications, their unique structure also presents opportunities in materials science. acs.org The ring strain of oxetanes makes them suitable monomers for ring-opening polymerization.

Early work in this area, documented in a 1968 patent, demonstrated that the parent compound, oxetan-3-one, can undergo cationic polymerization to form both homopolymers and copolymers. google.com The polymerization can be initiated by cationic catalysts like boron trifluoride etherate. The resulting polymers, characterized by a linear chain of repeating oxetan-3-one units, were described as being useful for creating tough fibers and self-supporting, scratch-resistant films. google.com The patent also describes the copolymerization of oxetan-3-one with other monomers such as aldehydes, cyclic ethers (like oxetane itself), and vinyl compounds. google.com

This early research indicates the fundamental capability of the oxetan-3-one scaffold to form polymeric materials. However, modern academic literature on polymers derived specifically from this compound is sparse. The presence of the ketone and the phenyl group would likely influence the polymerization process and the properties of the resulting material compared to the unsubstituted monomer. Future research could revisit this area, using modern polymerization techniques to create novel polyesters or polyethers with unique thermal and mechanical properties, potentially finding applications as specialty plastics or functional materials. The broader field of oxetane-containing polymers, used in applications like photo-curable resins, continues to be an active area of research and provides a strong foundation for exploring the potential of oxetanone-based materials. radtech.org

Q & A

Q. How can authors ensure methodological transparency in papers on this compound?

  • Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Provide step-by-step protocols for synthesis and characterization in supplementary materials, and disclose all software settings (e.g., DFT functional parameters) to enable replication .

Tables: Key Data for Methodological Reference

Parameter Recommended Technique Validation Criteria
Purity AssessmentHPLC (C18 column, 254 nm)≥95% purity, RSD <2% across batches
Structural Confirmation1^1H NMR (400 MHz, CDCl3_3)Match δ 7.2-7.4 (phenyl), δ 4.5-5.0 (oxetane)
Stability TestingAccelerated degradation (40°C/75% RH)≤10% degradation over 30 days

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Phenyloxetan-3-one
Reactant of Route 2
2-Phenyloxetan-3-one

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